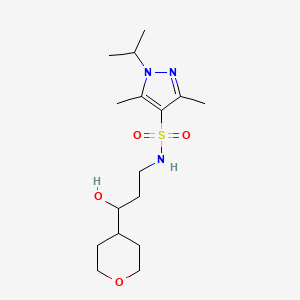

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[3-hydroxy-3-(oxan-4-yl)propyl]-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O4S/c1-11(2)19-13(4)16(12(3)18-19)24(21,22)17-8-5-15(20)14-6-9-23-10-7-14/h11,14-15,17,20H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUGQJDBCVRCNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCCC(C2CCOCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide, also referred to as compound 2034539-52-9, is a sulfonamide derivative with significant potential in medicinal chemistry. This article reviews its biological activity, mechanism of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C16H29N3O4S |

| Molecular Weight | 359.49 g/mol |

| CAS Number | 2034539-52-9 |

| IUPAC Name | N-[3-hydroxy-3-(oxan-4-yl)propyl]-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activities and receptor interactions, which can lead to therapeutic effects in various biological pathways. The specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting disease processes.

- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular responses.

Biological Activities

Research indicates that compounds within the pyrazole class exhibit a wide range of biological activities. The following are notable findings related to the biological activity of this compound:

Anti-inflammatory Activity

Studies have shown that similar pyrazole derivatives demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds in this class have been reported to achieve up to 85% inhibition of TNF-α at certain concentrations .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of pyrazole derivatives. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi. For example, certain derivatives have shown promising results against Bacillus subtilis and E. coli at concentrations comparable to standard antibiotics .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazole ring and sulfonamide group can significantly influence potency and selectivity towards specific targets .

Case Studies

- Anti-inflammatory Effects : A study involving a series of pyrazole derivatives indicated that modifications led to enhanced anti-inflammatory responses in animal models, with one compound demonstrating effects comparable to indomethacin .

- Antimicrobial Efficacy : In another investigation, a synthesized pyrazole derivative was tested against Mycobacterium tuberculosis (MTB), showing significant inhibition at low concentrations .

Comparison with Similar Compounds

1-isopropyl-3,5-dimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide

- Structure : Shares the 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide core but substitutes the 3-hydroxy-tetrahydro-2H-pyran-propyl group with a thiophene-containing ethyl chain.

- Key Features: Thiophene (sulfur-containing heterocycle) introduces aromaticity and lipophilicity. Molecular weight: 393.5 g/mol (C₁₇H₂₃N₅O₂S₂).

4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27)

- Structure : Features a pyridine-sulfonamide core with a 4-chlorophenyl carbamoyl substituent.

- Chlorophenyl group enhances hydrophobicity and steric bulk. Melting point: 138–142°C; IR peaks at 1726 cm⁻¹ (C=O) and 1164 cm⁻¹ (SO₂) indicate distinct functional group interactions .

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide

- Structure: Combines a pyrazolo[3,4-d]pyrimidine core with a fluorinated chromenone moiety.

- Key Features: Chromenone (coumarin derivative) provides planar aromaticity and UV activity. Dual fluorine atoms enhance metabolic stability and electronegativity. Molecular weight: 616.9 g/mol, significantly higher than the target compound, which may impact bioavailability .

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Analysis of Key Properties

*Estimated based on structural analogy.

Functional Implications

- Hydrogen Bonding : The hydroxy group in the target compound may improve interactions with polar residues in biological targets (e.g., enzymes or receptors), unlike the thiophene or chlorophenyl analogues .

- Metabolic Stability : The tetrahydro-2H-pyran group in the target compound could confer better metabolic stability compared to pyridine (prone to oxidation) or thiophene (susceptible to sulfur oxidation) .

- Solubility: The hydroxy and oxygen-rich tetrahydro-2H-pyran moieties likely enhance aqueous solubility relative to highly lipophilic derivatives like the fluorinated chromenone compound .

Q & A

Basic: How can researchers optimize the synthetic yield of this sulfonamide derivative?

Methodological Answer:

Optimization requires a combination of reaction parameter adjustments and statistical experimental design. For example, varying solvents, catalysts, and temperature while employing a Design of Experiments (DoE) approach minimizes trial-and-error. Evidence from heterocyclic compound synthesis (e.g., pyrazole derivatives) suggests using regioselective alkylation or sulfonylation steps under inert conditions . Reaction monitoring via TLC or HPLC ensures intermediate purity, and yield improvements (e.g., 35% to >50%) can be achieved by optimizing stoichiometry and reaction time .

Basic: What analytical techniques are critical for confirming structural integrity?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., δ 11.55 ppm for NH protons in pyrazole derivatives) .

- HPLC-MS : Verify molecular weight (e.g., ESIMS m/z 392.2) and purity (>98%) .

- FTIR : Identify functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹).

Cross-referencing with computational predictions (e.g., ACD/Labs Percepta for logP or pKa) enhances validation .

Advanced: How can computational modeling predict reaction pathways for this compound?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory) model transition states and intermediates. The ICReDD framework integrates reaction path searches with experimental data to narrow optimal conditions . For example, stereochemical outcomes (e.g., InChI stereodescriptors like 1S/C31H33F3N2O5S) can be predicted using molecular dynamics simulations . This reduces development time by 30–50% compared to traditional methods .

Advanced: What strategies address stereochemical challenges in synthesis?

Methodological Answer:

- Chiral chromatography : Resolve enantiomers using polysaccharide-based columns.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL derivatives) during key steps like hydroxylation .

- In silico modeling : Predict steric hindrance using tools like Gaussian09 to refine synthetic routes .

Evidence from structurally similar compounds (e.g., N-(3-{(1R)-1-[(6R)-4-Hydroxy-...}phenyl)-5-(trifluoromethyl)-2-pyridinesulfonamide) highlights the importance of stereocenter control via temperature and solvent polarity adjustments .

Basic: How to assess solubility and stability under varying conditions?

Methodological Answer:

- Solubility : Use shake-flask methods with buffers (pH 1–7.4) and solvents (e.g., DMSO, ethanol). Data from pyrazole analogs suggest logP values >2.5 indicate lipophilicity .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For hygroscopic compounds, storage under nitrogen at -20°C is advised .

Advanced: How to analyze and mitigate impurities during synthesis?

Methodological Answer:

- LC-MS/MS : Identify impurities (e.g., des-methyl analogs) at ppm levels .

- Process refinement : Introduce scavenger resins or gradient recrystallization. For example, Imp. B(BP) in sulfonamide derivatives is minimized via pH-controlled crystallization .

- DoE : Correlate impurity formation with variables like reaction time or excess reagent ratios .

Basic: What statistical methods optimize reaction parameters?

Methodological Answer:

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature vs. catalyst loading) .

- Factorial designs : Screen critical factors (e.g., 2³ designs for solvent, temperature, and pressure) .

Case studies in pyrazole synthesis show RSM improves yields by 15–20% compared to one-factor-at-a-time approaches .

Advanced: How to employ quantum calculations in reaction mechanism studies?

Methodological Answer:

- Transition state analysis : Use Gaussian or ORCA to calculate activation energies for sulfonamide bond formation .

- Machine learning : Train models on existing reaction data (e.g., ICReDD’s database) to predict regioselectivity in heterocyclic systems .

For example, ab initio MD simulations reveal solvent effects on nucleophilic attack steps in pyrazole sulfonylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.